![molecular formula C23H24N2O B5247681 1-(9H-carbazol-9-yl)-3-[(2,3-dimethylphenyl)amino]propan-2-ol CAS No. 314042-70-1](/img/structure/B5247681.png)
1-(9H-carbazol-9-yl)-3-[(2,3-dimethylphenyl)amino]propan-2-ol
Overview
Description
1-(9H-carbazol-9-yl)-3-[(2,3-dimethylphenyl)amino]propan-2-ol is a complex organic compound that features a carbazole moiety linked to a dimethylphenylamino group via a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9H-carbazol-9-yl)-3-[(2,3-dimethylphenyl)amino]propan-2-ol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Carbazole Derivative: The initial step involves the preparation of a carbazole derivative through a reaction between carbazole and an appropriate alkylating agent.
Amination: The carbazole derivative is then subjected to amination with 2,3-dimethylphenylamine under controlled conditions to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Large-scale reactors are used to carry out the reactions under optimized conditions to maximize yield.
Automation: Automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH.
Quality Control: Rigorous quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(9H-carbazol-9-yl)-3-[(2,3-dimethylphenyl)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the carbazole moiety, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-(9H-carbazol-9-yl)-3-[(2,3-dimethylphenyl)amino]propan-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1-(9H-carbazol-9-yl)-3-[(2,3-dimethylphenyl)amino]propan-2-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It may modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 9-Butyl-9H-carbazole
- 9-Propyl-9H-carbazole
- 9-(1-Methoxy-butyl)-9H-carbazole
Uniqueness
1-(9H-carbazol-9-yl)-3-[(2,3-dimethylphenyl)amino]propan-2-ol is unique due to its specific combination of carbazole and dimethylphenylamino groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
Biological Activity
1-(9H-Carbazol-9-yl)-3-[(2,3-dimethylphenyl)amino]propan-2-ol is a complex organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, including a carbazole moiety and an amino alcohol group, has been investigated for various pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.
The molecular formula of this compound is , with a molecular weight of 362.5 g/mol. The IUPAC name provides insight into its structure, indicating the presence of both aromatic and aliphatic components. The compound's synthesis typically involves multi-step organic reactions, including amination and cyclization processes.
Property | Value |
---|---|
Molecular Formula | C24H30N2O |
Molecular Weight | 362.5 g/mol |
IUPAC Name | 1-(3,4-dimethylanilino)-3-(6-methyl-1,2,3,4-tetrahydrocarbazol-9-yl)propan-2-ol |
InChI Key | BXPYUGIBDIPYKU-UHFFFAOYSA-N |
The biological activity of this compound can be attributed to its interaction with various molecular targets within biological systems. It is hypothesized that the compound may modulate the activity of specific enzymes or receptors, particularly those involved in neurotransmission and cell signaling pathways. Further research is necessary to elucidate the precise mechanisms through which this compound exerts its effects.
Antioxidant Activity
Studies have indicated that compounds similar to this compound exhibit significant antioxidant properties. This activity is essential for protecting cells from oxidative stress, which is implicated in various diseases.
Anticancer Potential
Research has shown that carbazole derivatives possess anticancer properties. For instance, studies have reported that certain carbazole-based compounds can induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation.
Neuroprotective Effects
Given the structural similarities to known neuroprotective agents, this compound may also exhibit neuroprotective effects. Investigations into its ability to prevent neuronal cell death in models of neurodegenerative diseases are ongoing.
Case Studies
- Antioxidant Activity Study : A study published in Molecules explored the antioxidant capacity of carbazole derivatives. The results demonstrated that these compounds could scavenge free radicals effectively, suggesting a potential therapeutic role in oxidative stress-related conditions .
- Anticancer Activity : In a study focusing on carbazole derivatives' effects on cancer cell lines, it was found that specific modifications to the carbazole structure enhanced cytotoxicity against breast cancer cells. The mechanism involved activation of apoptotic pathways .
- Neuroprotection Research : Research conducted on neuroprotective agents highlighted the potential of carbazole derivatives in mitigating neurodegeneration in animal models of Alzheimer's disease. The findings suggested that these compounds could inhibit amyloid-beta aggregation .
Properties
IUPAC Name |
1-carbazol-9-yl-3-(2,3-dimethylanilino)propan-2-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O/c1-16-8-7-11-21(17(16)2)24-14-18(26)15-25-22-12-5-3-9-19(22)20-10-4-6-13-23(20)25/h3-13,18,24,26H,14-15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCFSVMFXDWHHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501183503 | |
Record name | α-[[(2,3-Dimethylphenyl)amino]methyl]-9H-carbazole-9-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501183503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
314042-70-1 | |
Record name | α-[[(2,3-Dimethylphenyl)amino]methyl]-9H-carbazole-9-ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=314042-70-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-[[(2,3-Dimethylphenyl)amino]methyl]-9H-carbazole-9-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501183503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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